1-(Cyclopropylmethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

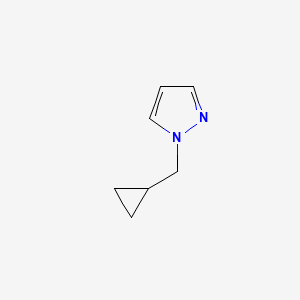

1-(Cyclopropylmethyl)-1H-pyrazole is an organic compound featuring a cyclopropylmethyl group attached to a pyrazole ring Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagents. The cyclopropylmethyl group can then be introduced via a Grignard reaction or other alkylation methods .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification processes such as distillation or chromatography to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or halides.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Cyclopropylmethyl)-1H-pyrazole is characterized by its unique structure, which includes a five-membered pyrazole ring attached to a cyclopropylmethyl group. This configuration imparts specific chemical reactivity and biological activity, making it a valuable compound in research.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, have potential anticancer properties. Studies have shown that modifications to the pyrazole ring can significantly influence their efficacy against various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit lactate dehydrogenase in pancreatic cancer cells, demonstrating its potential as an anticancer agent .

- Antimicrobial Properties : Pyrazole derivatives are also being investigated for their antimicrobial activities. The presence of specific substituents can enhance their effectiveness against bacterial strains, positioning them as candidates for new antibiotic development .

2. Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through nucleophilic substitution reactions, facilitating the synthesis of more complex compounds .

- Development of Insecticides : Recent studies have explored the incorporation of pyrazole moieties into insecticidal compounds. A series of meta-diamide compounds featuring pyrazole demonstrated significant activity against pests such as Nilaparvata lugens, showcasing the utility of this compound in agricultural applications .

Case Studies

Several notable studies have investigated the applications of this compound:

- Lactate Dehydrogenase Inhibition : A focused lead optimization study identified pyrazole-based inhibitors that effectively suppressed lactate output in cancer cell lines, demonstrating their potential for therapeutic development .

- Synthesis of Novel Insecticides : A study on meta-diamide compounds incorporating pyrazole revealed promising insecticidal activity against agricultural pests, suggesting a pathway for developing effective pest control agents .

Mecanismo De Acción

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparación Con Compuestos Similares

Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different heterocyclic rings.

Pyrazole derivatives: Compounds with different substituents on the pyrazole ring.

Uniqueness: 1-(Cyclopropylmethyl)-1H-pyrazole is unique due to the presence of both the cyclopropylmethyl group and the pyrazole ring, which confer distinct chemical and biological properties.

Actividad Biológica

1-(Cyclopropylmethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a cyclopropylmethyl substituent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The compound can form reversible covalent bonds with active site residues, modulating the activity of target proteins involved in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit lactate dehydrogenase (LDH) in cancer cell lines, leading to reduced cellular lactate output and inhibition of cell growth .

- Receptor Modulation : The compound may act on muscarinic acetylcholine receptors, which are important in cognitive function and neuroprotection .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In particular, it has demonstrated sub-micromolar inhibition of LDH in highly glycolytic cancer cell lines such as MiaPaCa-2 and A673, which are associated with pancreatic cancer and Ewing's sarcoma, respectively .

Neuroprotective Effects

Preliminary studies suggest that compounds related to this compound may possess neuroprotective properties. The inhibition of specific enzymes linked to neurodegenerative processes could provide therapeutic avenues for conditions like stroke and Alzheimer's disease .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropylmethyl group | Anticancer, neuroprotective |

| This compound-4-boronic acid | Boronic acid group | Enzyme inhibition, drug development |

| 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide | Amino and carboxamide groups | Anti-inflammatory potential |

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

- Study on LDH Inhibition : A lead optimization effort identified that certain pyrazole-based compounds effectively inhibited LDH activity in cancer cell lines, suggesting a potential pathway for developing anticancer therapies .

- Neuroprotective Screening : A screening assay for neuroprotective compounds indicated that several pyrazole derivatives exhibited protective effects against neuronal damage in ischemic models, highlighting their potential in treating neurodegenerative disorders .

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-4-8-9(5-1)6-7-2-3-7/h1,4-5,7H,2-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZYEIKJKNCJNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718442 |

Source

|

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344382-51-9 |

Source

|

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.